Cas no 2248334-74-7 ((1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid)

(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid structure
2248334-74-7 structure
Product Name:(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
CAS No:2248334-74-7
MF:C15H17NO4
MW:275.299784421921
CID:5854488
PubChem ID:137941159
Update Time:2025-11-01

(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
    • rac-(1R,4S,5S)-2-[(benzyloxy)carbonyl]-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
    • EN300-6512084
    • 2248334-74-7
    • Inchi: 1S/C15H17NO4/c1-10-12-7-15(10,13(17)18)16(8-12)14(19)20-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,18)/t10-,12+,15+/m1/s1
    • InChI Key: JEHRZFOLJYFMNM-GMXABZIVSA-N
    • SMILES: OC([C@@]12C[C@@H](CN1C(=O)OCC1C=CC=CC=1)[C@H]2C)=O

Computed Properties

  • Exact Mass: 275.11575802g/mol
  • Monoisotopic Mass: 275.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 66.8Ų

(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Pricemore >>

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Additional information on (1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Introduction to (1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS No. 2248334-74-7)

(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, identified by its CAS number 2248334-74-7, is a highly specialized compound with significant implications in the field of pharmaceutical chemistry and drug development. This molecule, characterized by its complex bicyclic structure and functional groups, has garnered attention for its potential applications in the synthesis of novel therapeutic agents.

The compound's unique structural framework, featuring a fused azabicyclo[2.1.1]hexane core, makes it a versatile scaffold for medicinal chemists. The presence of multiple stereocenters, specifically at the 1S, 4R, and 5R positions, contributes to its chiral nature, which is crucial for many biological activities. The incorporation of a 5-Methyl group and a 2-phenylmethoxycarbonyl moiety further enhances its chemical diversity, enabling modifications that can fine-tune its pharmacological properties.

In recent years, there has been growing interest in the development of molecules that can modulate neurological pathways. The bicyclic structure of (1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid suggests potential interactions with receptors and enzymes involved in neurodegenerative diseases. Studies have indicated that similar scaffolds can exhibit inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in conditions like Alzheimer's disease.

The< strong>phenylmethoxycarbonyl group in the molecule serves as a protective handle that can be selectively removed or modified to introduce additional functionalities. This feature is particularly valuable in synthetic chemistry, where it allows for controlled access to the core bicyclic system without disrupting other sensitive parts of the molecule. Such flexibility is essential for optimizing drug candidates during the preclinical phase.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. By leveraging molecular docking studies, researchers can evaluate how (1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid interacts with biological targets. These simulations have shown promising results, suggesting that the compound may have binding affinities comparable to existing therapeutic agents used in treating neurological disorders.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. The use of advanced catalytic systems and chiral auxiliaries has been crucial in achieving the desired stereoselectivity. For instance, asymmetric hydrogenation techniques have been employed to introduce the necessary stereocenters with high enantiomeric purity.

Ongoing research is exploring the pharmacokinetic properties of (1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid to assess its bioavailability and metabolic stability. These studies are essential for understanding how the compound behaves within the body and for identifying potential liabilities that need to be addressed before moving into clinical trials. Preliminary data suggest that the molecule exhibits favorable solubility characteristics, which could enhance its absorption and distribution.

The potential applications of this compound extend beyond neurology. Its structural motifs are also relevant in the development of agents targeting other disease areas, such as cancer and inflammation. By modifying specific functional groups, researchers can tailor the molecule to interact with different biological pathways, opening up numerous possibilities for therapeutic intervention.

In conclusion, (1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 2248334-74-7) represents a significant advancement in pharmaceutical chemistry. Its complex structure and versatile functional groups make it a valuable scaffold for developing novel therapeutic agents with potential applications across multiple disease areas. Continued research into its synthesis, pharmacology, and drug-like properties will further elucidate its role in future medical treatments.

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